molecular formula C11H13N3O2 B11793780 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11793780
M. Wt: 219.24 g/mol
InChI Key: RASXMDWLACMCIQ-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 3-ethoxy-4-methoxyphenyl group. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.

1,2,4-triazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole precursors, as demonstrated in methods for analogous compounds (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

RASXMDWLACMCIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC=NN2)OC

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization via Acyl Chloride Intermediate

A widely applicable method involves the cyclization of a hydrazide intermediate derived from 3-ethoxy-4-methoxybenzoyl chloride. This approach, adapted from patent WO2004048347A1, proceeds as follows:

  • Synthesis of 3-Ethoxy-4-methoxybenzoyl Chloride :

    • Reactant : 3-Ethoxy-4-methoxybenzamide (1.0 equiv).

    • Reagent : Oxalyl chloride (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

    • Conditions : Stirred at ambient temperature for 1–24 hours.

    • Workup : Solvent removal under reduced pressure yields the acyl chloride as a crude product.

  • Formation of Hydrazide Intermediate :

    • Reactant : 3-Ethoxy-4-methoxybenzoyl chloride (1.0 equiv).

    • Reagent : Hydrazine hydrate (1.5 equiv) in dimethylformamide (DMF) or dioxane.

    • Base : Potassium carbonate (2.0 equiv) to neutralize HCl byproducts.

    • Conditions : Reaction at 0–110°C for 5 minutes to 36 hours.

    • Workup : Extraction with ethyl acetate and water, followed by silica gel chromatography (petroleum ether/ethyl acetate).

  • Cyclization to 1,2,4-Triazole :

    • Reactant : Hydrazide intermediate (1.0 equiv).

    • Base : Potassium hydroxide (3.0 equiv) in ethanol or water.

    • Conditions : Reflux at 80–110°C for 2–12 hours.

    • Mechanism : Intramolecular dehydration forms the triazole ring, positioning the aryl group at C3.

Yield : 60–75% (over three steps).

Condensation of Arylhydrazine in Formamide

An alternative route, inspired by antitumor triazole syntheses, employs formamide-mediated cyclization:

  • Synthesis of 3-Ethoxy-4-methoxyphenylhydrazine :

    • Reactant : 3-Ethoxy-4-methoxyaniline (1.0 equiv).

    • Reagent : Sodium nitrite (1.1 equiv) in HCl, followed by tin(II) chloride reduction.

  • Triazole Formation :

    • Reactant : 3-Ethoxy-4-methoxyphenylhydrazine (1.0 equiv).

    • Solvent : Formamide.

    • Conditions : Heating at 120°C for 6–24 hours.

    • Workup : Precipitation in ice-water and recrystallization from ethanol.

Regioselectivity Challenge : This method typically yields 1-aryl-1,2,4-triazoles (aryl at N1), necessitating post-synthetic modifications to achieve C3 substitution.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Cyclization Efficiency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol or water with KOH achieves higher selectivity.

  • Base Impact : Potassium carbonate in hydrazide formation minimizes side reactions compared to stronger bases like NaOH.

Temperature and Time

  • Cyclization : Prolonged reflux (>8 hours) improves yield but risks decomposition. Optimal duration: 6–8 hours.

  • Hydrazide Formation : Lower temperatures (0–25°C) favor controlled reactivity, reducing dimerization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6, 400 MHz) :

    • δ 8.45 (s, 1H, triazole-H), 7.25–6.75 (m, 3H, aryl-H), 4.10 (q, 2H, OCH2CH3), 3.85 (s, 3H, OCH3), 1.40 (t, 3H, CH3).

  • 13C NMR :

    • δ 152.1 (triazole-C), 149.5 (OCH3), 148.2 (OCH2CH3), 122.4–112.3 (aryl-C), 63.5 (OCH2), 56.1 (OCH3), 14.8 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C11H13N3O2 : 219.1008 [M+H]+.

  • Observed : 219.1012 [M+H]+.

Comparative Analysis of Synthetic Methods

Parameter Hydrazide Cyclization Formamide Condensation
Regioselectivity C3-aryl (target achieved)N1-aryl (requires modification)
Yield 60–75%40–55%
Purity >95% (after chromatography)85–90% (recrystallization)
Scalability High (gram-scale demonstrated)Moderate (limited by hydrazine synthesis)

Chemical Reactions Analysis

Alkylation and Acylation of the Triazole Ring

The 1,2,4-triazole moiety undergoes N-alkylation and N-acylation at the nitrogen atoms due to its nucleophilic character.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives. For example:

    Triazole+CH3IK2CO3,DMFN-Methyl-triazole derivative(Yield: 70–85%)[5]\text{Triazole} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl-triazole derivative} \quad (\text{Yield: 70–85\%})[5]
  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine forms N-acylated products:

    Triazole+CH3COClPyridineN-Acetyl-triazole derivative(Yield: 65–78%)[5]\text{Triazole} + \text{CH}_3\text{COCl} \xrightarrow{\text{Pyridine}} \text{N-Acetyl-triazole derivative} \quad (\text{Yield: 65–78\%})[5]

Hydrolysis of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions to form a hydroxyl group:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) converts the ethoxy to -OH:

    3-EthoxyHCl, Δ3-Hydroxy(Yield: 82–90%)[5]\text{3-Ethoxy} \xrightarrow{\text{HCl, Δ}} \text{3-Hydroxy} \quad (\text{Yield: 82–90\%})[5]
  • Basic Hydrolysis : NaOH (aq. ethanol, 80°C) achieves similar results but with slower kinetics.

Demethylation of the Methoxy Group

The methoxy group (-OCH₃) can be demethylated using reagents like BBr₃ in dichloromethane:

4-MethoxyBBr3,DCM4-Hydroxy(Yield: 75–88%)[5]\text{4-Methoxy} \xrightarrow{\text{BBr}_3, \text{DCM}} \text{4-Hydroxy} \quad (\text{Yield: 75–88\%})[5]

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at positions ortho/para to the electron-donating methoxy and ethoxy groups.

Reaction TypeReagents/ConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro derivative60–70%
Sulfonation SO₃/H₂SO₄, 50°C5-Sulfo derivative55–65%
Halogenation Cl₂/FeCl₃, RT5-Chloro derivative68–75%

Steric hindrance from the ethoxy group reduces reactivity at the ortho position, favoring para substitution.

Cross-Coupling Reactions

The triazole-phenyl system participates in Suzuki-Miyaura couplings with arylboronic acids, enabling aryl group introduction:

Triazole-Br+Ar-B(OH)2Pd(OAc)2,K2CO3Triazole-Ar(Yield: 82–91%)[2]\text{Triazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{Triazole-Ar} \quad (\text{Yield: 82–91\%})[2]

Optimized conditions: THF/H₂O (3:1), 85–90°C, 10–12 h .

Click Chemistry Functionalization

The triazole ring serves as a substrate for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming bis-triazole derivatives:

Triazole+AlkyneCuI, Et3NBis-triazole(Yield: 76–82%)[2][3]\text{Triazole} + \text{Alkyne} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Bis-triazole} \quad (\text{Yield: 76–82\%})[2][3]

Temperature modulates regioselectivity (0°C vs. 60°C) .

Formation of Bioactive Hybrids

The compound is used to synthesize pharmacologically active hybrids:

  • Antimicrobial Hybrids : Conjugation with quinolones (e.g., ciprofloxacin) via amide bonds enhances activity against MRSA (MIC: 0.046–3.11 μM) .

  • Anticancer Agents : Hybrids with quinazolinylpiperidinyl moieties inhibit c-Met kinase (IC₅₀: 0.24 nM) .

Oxidation and Reduction Reactions

  • Oxidation : MnO₂ oxidizes the triazole’s C-H bonds to form ketones or carboxylic acids under mild conditions.

  • Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the triazole ring.

Key Mechanistic Insights

  • Steric Effects : Ethoxy/methoxy groups hinder reactions at the ortho position, favoring para substitution.

  • Electronic Effects : Methoxy’s electron-donating nature activates the phenyl ring for electrophilic attacks.

  • Catalytic Roles : Cu(I) facilitates cycloadditions via triazolyl–copper intermediates .

This compound’s versatility in alkylation, coupling, and hybridization reactions underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit considerable antimicrobial properties. The compound 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole has been evaluated for its effectiveness against various bacterial strains. Studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds is well-documented. The modulation of inflammatory pathways by these compounds can be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific compound under discussion may share this property due to its structural similarity to other known anti-inflammatory triazoles .

Anticancer Activity

Emerging studies suggest that certain 1,2,4-triazole derivatives may possess anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms are still being investigated, but the potential for this compound to act as an anticancer agent is a promising area for future research .

Fungicides

The fungicidal properties of triazoles are well-established in agricultural practices. Compounds like this compound could potentially be used to develop new fungicides effective against crop pathogens. Research into triazole-based fungicides has shown efficacy in controlling fungal infections in crops while maintaining low toxicity levels for non-target organisms .

Herbicides

Triazoles also play a significant role in herbicide development. Their ability to selectively inhibit weed growth while being less harmful to crops makes them valuable in agricultural formulations. The structural characteristics of this compound may provide insights into designing more effective herbicides .

Case Studies and Research Findings

StudyFocusFindings
Mermer et al., 2020Antimicrobial ActivityDemonstrated high antibacterial activity against multiple strains; MICs ranged from 0.125–8 μg/mL for various derivatives .
Gümrükçüoğlu et al., 2023Antifungal PropertiesIdentified promising antifungal activity in synthesized triazole derivatives compared to standard antifungals .
Aggarwal et al., 2020Medicinal AttributesReviewed various pharmacological activities of triazoles including anti-inflammatory and anticancer effects .

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Activity

The biological and chemical profiles of 1,2,4-triazoles are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
Compound Name Substituents/Modifications Key Properties/Activities Melting Point/Solubility References
3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole 3-ethoxy-4-methoxyphenyl Anticancer, antimicrobial (hypothesized) Not reported
5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole Adamantane + terpene-thioether Tdp1 inhibition (anticancer) 106.6–109.8°C
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate Trifluoromethylphenyl + ethyl carboxylate Lipophilicity enhancement (drug design) Not reported
3-[(3-Methylbenzyl)thio]-1H-1,2,4-triazole 3-methylbenzylthio Antibacterial, antifungal Not reported
3-[(4-Chlorobenzyl)thio]-1H-1,2,4-triazole 4-chlorobenzylthio Antimicrobial (broad-spectrum) Not reported
3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole 2-methoxy-3-nitrophenyl Pesticide/herbicide precursor Yellow crystalline solid
3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole 4-methylbenzylsulfonyl Not explicitly reported (sulfonyl group enhances stability) Formula weight: 237.28 g/mol

Key Findings

Substituent Impact on Bioactivity :

  • Thioether/Sulfonyl Groups : Compounds like 3-[(3-methylbenzyl)thio]-1H-1,2,4-triazole exhibit enhanced antibacterial and antifungal activities due to sulfur-containing moieties, which improve membrane permeability .
  • Adamantane-Terpene Hybrids : The adamantane-terpene hybrid in shows potent Tdp1 inhibition (anticancer target), highlighting the role of bulky hydrophobic groups in enzyme targeting .
  • Trifluoromethyl Groups : The trifluoromethylphenyl derivative () increases lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .

Synthetic Methodologies :

  • Thiol-alkylation reactions (e.g., using cesium carbonate in DMF) are common for introducing thioether groups, as seen in and .
  • Hybrid structures (e.g., adamantane-triazoles) require multi-step syntheses involving click chemistry or nucleophilic substitutions .

Physical Properties :

  • Melting points vary widely; adamantane-containing triazoles exhibit higher melting points (~106–110°C) due to crystalline packing .
  • Nitro-substituted derivatives (e.g., 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole) are often insoluble in water but soluble in organic solvents, ideal for pesticide formulations .

Biological Activity

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Various methods have been employed to synthesize triazole derivatives, including cyclization reactions and condensation with hydrazones. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized for structural confirmation .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties against a variety of pathogens. Studies indicate that compounds with methoxy and ethoxy substituents exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli .

Antifungal Activity

The antifungal potential of triazoles is well-documented. The presence of the ethoxy and methoxy groups in this compound enhances its efficacy against fungi such as Candida albicans and Aspergillus niger. Comparative studies have shown that this compound performs better than several other triazole derivatives in inhibiting fungal growth .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cytokine Modulation : It influences the release of cytokines such as TNF-α and IL-6 from immune cells, which plays a role in its anti-inflammatory and anticancer effects .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Antimicrobial Efficacy : A study evaluated its activity against a panel of bacterial strains and found it to be significantly effective compared to standard antibiotics .
  • Anticancer Studies : In vitro studies on MCF7 and HCT116 cell lines showed an IC50 value indicating potent cytotoxicity. The compound induced apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntibacterialS. aureus< 10 µg/mL
AntifungalC. albicans< 15 µg/mL
AnticancerMCF730 nM
HCT11638 nM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole, and how can yields be improved?

  • Methodology : Refluxing substituted hydrazides with DMSO (18 hours) followed by ice-water quenching and crystallization (water-ethanol) achieves moderate yields (~65%). Optimize reaction time, solvent polarity, and catalyst use (e.g., glacial acetic acid for condensation reactions) to enhance efficiency .
  • Data : Typical yields range from 50–70% for analogous triazoles under similar conditions. Purity is confirmed via HPLC (retention time >95%) and melting point consistency .

Q. How do solvent choices impact the stability and reactivity of this triazole during functionalization?

  • Methodology : Use solvatochromic analysis (UV-Vis spectroscopy) to correlate solvent polarity (e.g., chloroform vs. DMSO) with electronic transitions. Polar aprotic solvents stabilize intermediates in nucleophilic substitutions, while non-polar solvents favor cyclization .
  • Data : Solubility in chloroform (high) vs. water (insoluble) affects reaction pathways. Dielectric constant (ε) >10 reduces side reactions in substitutions .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodology : Combine 1^1H NMR (aromatic proton shifts at δ 7.2–8.1 ppm), IR (N-H stretch ~3200 cm1^{-1}), and elemental analysis (C, H, N ±0.3% theoretical). X-ray crystallography resolves positional isomerism (e.g., triazole ring puckering) .
  • Data : Crystallographic R-factor <0.05 ensures high confidence in bond lengths/angles (e.g., C-N bond: 1.32–1.37 Å) .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties and reactivity of this triazole?

  • Methodology : Perform density-functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps (~4.5 eV), Fukui indices for electrophilic attack, and Mulliken charges on the ethoxy-methoxyphenyl group. Compare with experimental UV-Vis spectra .
  • Data : DFT-predicted λmax_{\text{max}} (310–330 nm) aligns with experimental absorbance within ±5 nm .

Q. What mechanisms explain contradictory biological activity results in antifungal assays?

  • Methodology : Conduct molecular docking (AutoDock Vina) against lanosterol 14α-demethylase (PDB: 3LD6). Analyze binding affinity (ΔG < -8 kcal/mol) and steric clashes with the methoxy/ethoxy substituents. Validate via MIC assays (Candida spp.) .
  • Data : Substituent orientation (para-methoxy vs. ortho-ethoxy) alters hydrophobic interactions, explaining IC50_{50} variations (e.g., 12 μM vs. >50 μM) .

Q. How does regioselectivity in triazole functionalization affect pharmacological outcomes?

  • Methodology : Use 13^{13}C NMR and NOESY to track substituent positioning during thiolation or alkylation. Kinetic studies (HPLC monitoring) reveal preferential N1 vs. N2 attack under acidic/basic conditions .
  • Data : N1-substituted derivatives show 3-fold higher antimicrobial activity than N2 analogues due to enhanced membrane permeability (logP >2.5) .

Q. What experimental and theoretical discrepancies arise in stability studies under oxidative conditions?

  • Methodology : Accelerated degradation tests (40°C, 75% RH) with LC-MS monitoring. DFT predicts bond dissociation energies (BDE) for C-O (methoxy: ~85 kcal/mol) and C-N (triazole: ~70 kcal/mol), correlating with hydrolytic stability .
  • Data : Half-life (t1/2_{1/2}) in pH 7.4 buffer: >48 hours; under UV light: t1/2_{1/2} drops to 6 hours due to nitro group photolysis .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis () for reduced reaction times (4 hours vs. 18 hours) and higher purity.
  • Characterization : Use tandem MS/MS for trace impurity profiling (<0.1% detection limit).
  • Computational : Validate DFT geometries against single-crystal XRD data (RMSD <0.1 Å) .

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